3-Furancarbonitrile, 5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-(hydroxymethyl)-, (2S,5R)-
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Overview
Description
“3-Furancarbonitrile, 5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-(hydroxymethyl)-, (2S,5R)-” is a complex organic compound that features a furan ring, a nitrile group, and a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible route could be:
Formation of the Furan Ring: Starting from a suitable precursor, such as a 1,4-dicarbonyl compound, the furan ring can be formed through cyclization.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Pyrimidine Derivative Formation: The pyrimidine ring can be synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound.
Final Assembly: The final compound can be assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its pyrimidine moiety.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antiviral and Anticancer Research: Investigated for its potential antiviral and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA/RNA: Interfering with the replication or transcription processes.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
3-Furancarbonitrile: Lacks the pyrimidine moiety.
5-Methyl-2,4-dioxo-1(2H)-pyrimidinyl derivatives: Lacks the furan ring.
Hydroxymethylfurans: Lacks the nitrile and pyrimidine groups.
Uniqueness
Structural Complexity: The combination of furan, nitrile, and pyrimidine groups in a single molecule.
Stereochemistry: The specific (2S,5R) configuration adds to its uniqueness.
The diverse range of applications in various fields.
Properties
CAS No. |
118222-08-5 |
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Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
(2S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-3-carbonitrile |
InChI |
InChI=1S/C11H11N3O4/c1-6-4-14(11(17)13-10(6)16)9-2-7(3-12)8(5-15)18-9/h2,4,8-9,15H,5H2,1H3,(H,13,16,17)/t8-,9-/m1/s1 |
InChI Key |
CTKYKXZRHGLZHV-RKDXNWHRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C([C@H](O2)CO)C#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=C(C(O2)CO)C#N |
Origin of Product |
United States |
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